molecular formula C5H6ClNO3S B6232708 3-ethyl-1,2-oxazole-5-sulfonyl chloride CAS No. 2385478-45-3

3-ethyl-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B6232708
CAS No.: 2385478-45-3
M. Wt: 195.62 g/mol
InChI Key: OMGSFPANXKQCHW-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Chlorides in Modern Synthetic Chemistry

Sulfonyl chlorides are a class of organic compounds characterized by the R-SO₂Cl functional group. They are recognized as highly reactive and versatile intermediates in organic synthesis. nbinno.com Their reactivity stems from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom a good leaving group, making the sulfur atom highly susceptible to nucleophilic attack. fiveable.me

This inherent reactivity allows sulfonyl chlorides to participate in a wide array of chemical transformations. The most prominent of these is their reaction with nucleophiles such as amines and alcohols. nbinno.com

Reaction with Amines: Sulfonyl chlorides react readily with primary and secondary amines to form sulfonamides, a class of compounds with immense importance in medicinal chemistry. fiveable.menih.gov The sulfonamide linkage is a key structural motif in numerous pharmaceuticals, including antibacterial drugs ("sulfa drugs"), diuretics, and anticonvulsants. nih.gov

Reaction with Alcohols: In the presence of a base, sulfonyl chlorides react with alcohols to produce sulfonate esters. nbinno.comfiveable.me These esters are valuable intermediates, often used as protecting groups or as precursors for further reactions.

Beyond these fundamental reactions, sulfonyl chlorides serve as precursors for several other important functional groups, including sulfones and sulfinic acids. nih.govmagtech.com.cn They are widely employed as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. nbinno.comquora.com

Overview of Oxazole (B20620) Heterocycles as a Privileged Scaffold in Research

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for the development of new drugs. researchgate.net The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is widely regarded as such a scaffold. researchgate.netnih.gov

The utility of the oxazole motif stems from its unique physicochemical properties. It is a polar and hydrophilic structure capable of participating in various non-covalent interactions, such as hydrogen bonding, with biological macromolecules like enzymes and receptors. researchgate.netnih.gov This ability to interact with a wide range of biological components makes it a recurring feature in many biologically active compounds. researchgate.netnih.gov

Oxazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including:

Anticancer nih.govbiointerfaceresearch.com

Antibacterial and Antifungal nih.gov

Anti-inflammatory nih.gov

Antiviral nih.gov

The structural and chemical diversity of the oxazole ring allows it to be incorporated into complex molecular architectures, making it a cornerstone in the design and synthesis of novel therapeutic agents. nih.govnih.gov

Positioning of 3-Ethyl-1,2-Oxazole-5-Sulfonyl Chloride within Current Academic Research Landscape

This compound is a specific reagent that combines the reactive potential of the sulfonyl chloride group with the desirable structural features of the oxazole scaffold. While extensive academic literature focusing solely on this individual compound is not widespread, its position in the research landscape can be understood by its role as a synthetic intermediate.

The primary application of this compound is as a building block for the synthesis of more complex molecules. smolecule.com Its value lies in its ability to introduce the 3-ethyl-1,2-oxazole-5-sulfonyl moiety into other organic structures. Researchers utilize this reagent to synthesize libraries of novel 3-ethyl-1,2-oxazole-5-sulfonamides and related derivatives by reacting it with various amines, alcohols, and other nucleophiles. nih.govsmolecule.com These resulting compounds can then be screened for potential biological activity, leveraging the privileged nature of the oxazole core. nih.govgrowingscience.com

The synthesis of the sulfonyl chloride itself typically involves the reaction of a corresponding sulfonic acid with a chlorinating agent like thionyl chloride or by treating the oxazole ring with chlorosulfonic acid. nih.govsmolecule.com Due to its high reactivity, particularly with water (hydrolysis), it is generally used as a non-isolated intermediate or prepared and used immediately for subsequent reactions. smolecule.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₅H₆ClNO₃S
Functional Groups Sulfonyl Chloride, Oxazole, Ethyl Group
Primary Reactivity Electrophile (at the sulfur atom)
Key Reactions Formation of sulfonamides (with amines), Formation of sulfonate esters (with alcohols), Hydrolysis (with water)
Main Application Synthetic Intermediate / Building Block

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2385478-45-3

Molecular Formula

C5H6ClNO3S

Molecular Weight

195.62 g/mol

IUPAC Name

3-ethyl-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C5H6ClNO3S/c1-2-4-3-5(10-7-4)11(6,8)9/h3H,2H2,1H3

InChI Key

OMGSFPANXKQCHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Ethyl 1,2 Oxazole 5 Sulfonyl Chloride

Established Synthetic Pathways

Established methods for the synthesis of oxazole (B20620) sulfonyl chlorides, including the title compound, predominantly rely on the sulfonation and subsequent chlorination of oxazole precursors or the conversion of sulfonic acid salts.

Sulfonation and Chlorination from Precursor Oxazoles

A common and direct approach involves the sulfonation of an appropriate oxazole followed by chlorination to yield the desired sulfonyl chloride.

The conversion of a sulfonic acid to a sulfonyl chloride is a fundamental transformation in organic synthesis. In this specific method, 3-ethyl-oxazole-5-sulfonic acid serves as the immediate precursor. The reaction with thionyl chloride (SOCl₂) effectively replaces the hydroxyl group of the sulfonic acid with a chlorine atom, yielding 3-ethyl-1,2-oxazole-5-sulfonyl chloride. masterorganicchemistry.comresearchgate.net This reaction is typically driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which shifts the equilibrium towards the product. masterorganicchemistry.com The use of thionyl chloride is a popular choice for this conversion due to its volatility, which allows for easy removal of excess reagent by distillation. masterorganicchemistry.comrsc.org The reaction can be accelerated by the addition of a base like pyridine (B92270). rsc.org

ReagentRoleKey Feature
Thionyl Chloride (SOCl₂)Chlorinating AgentConverts sulfonic acid to sulfonyl chloride
Pyridine (optional)CatalystAccelerates the reaction

This table summarizes the key reagents in the conversion of 3-ethyl-oxazole-5-sulfonic acid to its sulfonyl chloride.

A more direct route to sulfonyl chlorides from aromatic and heteroaromatic compounds involves the use of chlorosulfonic acid (HSO₃Cl). google.comchemicalforums.comgoogle.com This powerful reagent can introduce the sulfonyl chloride group in a single step through electrophilic aromatic substitution. However, to improve yields and reduce the amount of chlorosulfonic acid required, a combination with thionyl chloride is often employed. chemicalforums.comgoogle.com The process generally involves reacting the aromatic or heterocyclic compound with chlorosulfonic acid, which may first form the sulfonic acid intermediate. google.comchemicalforums.com Subsequently, the addition of thionyl chloride facilitates the conversion of this intermediate to the final sulfonyl chloride. google.comchemicalforums.com This two-step, one-pot procedure can be advantageous, particularly for substrates where direct chlorosulfonation with chlorosulfonic acid alone is inefficient. chemicalforums.com The reaction may also be catalyzed by sulfamic acid to suppress the formation of sulfone byproducts. google.com

ReagentFunctionAdvantage
Chlorosulfonic Acid (HSO₃Cl)Sulfonating and Chlorinating AgentDirect conversion of arenes to sulfonyl chlorides
Thionyl Chloride (SOCl₂)Chlorinating Agent/PromoterReduces required amount of HSO₃Cl and aids conversion
Sulfamic Acid (optional)CatalystInhibits sulfone byproduct formation

This table outlines the roles of reagents in the formation of oxazole sulfonyl chlorides using chlorosulfonic acid and thionyl chloride.

Conversion of Sulfonic Acid Salts to Sulfonyl Halides

An alternative to using the free sulfonic acid is to start from its corresponding salt, typically a sodium sulfonate. The conversion of sulfonic acid salts to sulfonyl halides is a well-established process. google.com Traditional methods often involve harsh reagents like phosphorus pentachloride (PCl₅), sometimes in combination with phosphorus oxychloride (POCl₃) or thionyl chloride, and may require heating. google.com However, milder conditions are often preferred to avoid decomposition, especially for sensitive substrates. google.com One such milder method involves reacting the sulfonic acid salt with a halogenating agent like oxalyl chloride in the presence of a catalytic amount of water and a co-catalyst such as N,N-dimethylformamide (DMF). google.com The water is believed to facilitate the in-situ formation of the protonated sulfonic acid, which is more readily converted to the sulfonyl chloride. google.com

ReagentRoleConditions
Oxalyl ChlorideHalogenating AgentMilder than traditional reagents
WaterCatalystFacilitates in-situ sulfonic acid formation
N,N-Dimethylformamide (DMF)Co-catalystPromotes the reaction

This table details the reagents and conditions for the conversion of sulfonic acid salts to sulfonyl halides.

Emerging Synthetic Strategies for Oxazole Sulfonyl Chlorides

While established methods are reliable, research continues into developing novel and more efficient synthetic routes.

Direct Conversion via Acyl Isothiocyanates and Diazomethane (B1218177)

Emerging strategies for the synthesis of heterocyclic systems, including oxazoles, sometimes offer unconventional pathways that could potentially be adapted for the synthesis of their sulfonyl chloride derivatives. One such reaction involves the interaction of acyl isothiocyanates with diazomethane. nio.res.in While this specific reaction is primarily documented for the formation of the oxazole ring itself, the versatility of isothiocyanate chemistry opens avenues for incorporating sulfur-containing functional groups. nio.res.in Further research would be required to explore the direct incorporation or subsequent conversion to a sulfonyl chloride group through this type of synthetic approach. The reaction of diazomethane with isocyanates and isothiocyanates is a known method for forming certain heterocyclic structures. nio.res.in

Metal-Free Approaches to Isoxazoles and Related Scaffolds

The construction of the isoxazole (B147169) ring is the foundational step in synthesizing the target compound. Traditionally, many methods for creating isoxazoles, particularly through [3+2] cycloaddition reactions, have relied on metal catalysts such as copper(I) or ruthenium(II). researchgate.netnih.gov However, these metals can introduce challenges related to cost, toxicity, and difficulties in removal from the final product, prompting a significant shift towards metal-free alternatives. researchgate.netnih.gov

A primary metal-free pathway to the 3-ethylisoxazole core involves the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. nih.gov For the synthesis of a 3-ethyl substituted isoxazole, this would typically involve the reaction of propanenitrile oxide (generated in situ) with an appropriate acetylene (B1199291) derivative, or conversely, the reaction of a suitable nitrile oxide with 1-butyne.

Several metal-free methods for generating the crucial nitrile oxide intermediate have been developed. These include:

Dehydrohalogenation of Hydroximoyl Halides: A common method involves the base-mediated elimination of a hydrogen halide from a hydroximoyl halide. For instance, (Z)-N-hydroxypropanimidoyl chloride can be treated with a non-metallic base to generate propanenitrile oxide for cycloaddition.

Oxidation of Aldoximes: Aldoximes can be oxidized using various metal-free reagents to yield nitrile oxides. researchgate.net Reagents such as N-chlorosuccinimide (NCS) or hypervalent iodine compounds have proven effective. researchgate.net

One-Pot Cascade Reactions: Some innovative metal-free approaches involve one-pot cascade reactions. For example, a method using ultrasonication has been developed for the synthesis of isoxazole derivatives from an aromatic aldehyde and ethyl nitroacetate (B1208598) in water, catalyzed by an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov

These metal-free strategies not only circumvent the issues associated with metal catalysts but also open up avenues for greater functional group tolerance and novel reaction pathways. researchgate.netnih.gov

Green Chemistry Principles in Oxazole Sulfonyl Chloride Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals, are increasingly being applied to the synthesis of heterocyclic compounds like oxazole sulfonyl chlorides. nih.govresearchgate.net The synthesis of this compound can be viewed through a green chemistry lens in two main stages: the formation of the 3-ethylisoxazole ring and the subsequent chlorosulfonylation.

For the isoxazole ring formation, green approaches include:

Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents is a key green principle. beilstein-journals.org A method for synthesizing 3,4,5-trisubstituted isoxazoles has been developed that proceeds quickly in a water-methanol mixture at room temperature. beilstein-journals.org

Solvent-Free Conditions: Mechanochemistry, such as ball-milling, allows for solvent-free 1,3-dipolar cycloadditions between terminal alkynes and hydroxyimidoyl chlorides, significantly reducing solvent waste. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, reducing the number of synthetic steps and purification stages. researchgate.netnih.gov A one-pot, five-component reaction under ultrasound irradiation in water has been reported for the synthesis of 3,5-disubstituted isoxazole secondary sulfonamides, showcasing a highly green approach to related structures. researchgate.net

The second stage, the introduction of the sulfonyl chloride group, also benefits from green chemistry considerations. While classic methods often use stoichiometric amounts of harsh reagents like chlorosulfonic acid, newer methods focus on improving safety and efficiency. rsc.org For example, the oxidative chlorination of thiols or their derivatives using greener oxidants and catalytic systems can be an alternative to traditional sulfonation. orgsyn.org

Efficiency and Selectivity Considerations

Efficiency and selectivity are critical metrics in synthetic chemistry and are central to green chemistry principles.

Efficiency in the synthesis of this compound is enhanced by methodologies that offer high yields, reduce reaction times, and simplify procedures.

Methodology Key Efficiency Features Reference
Ultrasound-Assisted MCR Reduces reaction times from hours to minutes; one-pot synthesis improves overall yield and reduces purification steps. researchgate.net
Aqueous [3+2] Cycloaddition Fast reaction times (1-2 hours) at room temperature; simplifies workup. beilstein-journals.org
Mechanochemical Synthesis Solvent-free conditions; scalable to gram-scale without increased reaction time. nih.gov
Photocatalytic Sulfonyl Chloride Synthesis Uses visible light and a heterogeneous catalyst; proceeds under mild conditions with high tolerance for functional groups. nih.gov

Selectivity , particularly regioselectivity in the [3+2] cycloaddition step, is crucial for ensuring the correct isomer (3-ethyl-1,2-oxazole vs. 5-ethyl-1,2-oxazole) is formed. The choice of reactants and conditions dictates the outcome. The reaction of a nitrile oxide with a terminal alkyne generally leads to the 3,5-disubstituted isoxazole, which is the desired scaffold. nih.gov

Metal-free organocatalytic approaches have also been shown to provide high levels of regioselectivity. nih.gov For instance, the use of specific organic bases can control the reaction pathway, favoring the desired cycloaddition over potential side reactions. beilstein-journals.org

Approach Selectivity Outcome Controlling Factors Reference
[3+2] Cycloaddition High regioselectivity for 3,5-disubstituted isoxazoles.Inherent electronic and steric properties of the nitrile oxide and alkyne. nih.govnih.gov
Aqueous Synthesis Controlled selectivity to circumvent O-imidoylation or other competing reactions.Choice of base (e.g., DIPEA) and solvent system (e.g., 95% water). beilstein-journals.org
Organocatalysis High regioselectivity in enamine-triggered [3+2] cycloadditions.Use of a secondary amine catalyst (e.g., pyrrolidine) to form an intermediate enamine. organic-chemistry.org

By integrating these advanced metal-free and green chemistry principles, the synthesis of this compound can be achieved with greater efficiency, selectivity, and environmental compatibility compared to traditional methods.

Reactivity and Reaction Pathways of 3 Ethyl 1,2 Oxazole 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of 3-ethyl-1,2-oxazole-5-sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by a wide range of nucleophiles, leading to the displacement of the chloride ion, a good leaving group. This reactivity is the basis for the most common transformations of this compound class.

Formation of Sulfonamides with Amines

The reaction of sulfonyl chlorides with primary or secondary amines is a well-established and efficient method for the formation of sulfonamides. nih.govchemdiv.com In the context of this compound, this reaction would yield N-substituted 3-ethyl-1,2-oxazole-5-sulfonamides. This transformation is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov The general scheme for this reaction is as follows:

A variety of bases can be employed, with pyridine (B92270) and triethylamine (B128534) being common choices in organic synthesis. The reaction conditions are generally mild, often proceeding at or below room temperature. nih.gov The resulting 3-ethyl-1,2-oxazole-5-sulfonamides are stable compounds with potential applications in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many therapeutic agents. nih.gov

The reaction can proceed through two possible mechanisms:

Addition-Elimination Mechanism: The nucleophilic amine attacks the sulfur atom, leading to a transient trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion to form the sulfonamide.

Elimination-Addition (SN1-like) Mechanism: This pathway involves the initial ionization of the sulfonyl chloride to form a highly reactive sulfonylium cation intermediate, which is then rapidly attacked by the amine. This mechanism is less common and generally occurs only with highly hindered sulfonyl chlorides or under specific reaction conditions.

For most primary and secondary amines reacting with unhindered sulfonyl chlorides, the addition-elimination mechanism is the more likely pathway. The presence of the isoxazole (B147169) ring is not expected to fundamentally alter this general mechanism, although its electronic properties could influence the reaction rate.

The structure of the amine nucleophile plays a significant role in the efficiency of sulfonamide formation. The key factors influencing the reaction are:

Nucleophilicity: More nucleophilic amines generally react faster. The nucleophilicity of an amine is influenced by its basicity and steric hindrance.

Steric Hindrance: Highly branched or bulky amines will react more slowly than less sterically hindered amines due to the difficulty in approaching the electrophilic sulfur center. For example, a primary amine will typically react more readily than a secondary amine, and a bulky secondary amine like diisopropylamine (B44863) will be less reactive than a smaller one like dimethylamine.

Basicity: The basicity of the amine is also a factor, as it must be sufficiently nucleophilic to attack the sulfonyl chloride but not so basic as to cause side reactions. A base is often added to the reaction to neutralize the HCl produced, thus preventing the protonation of the amine nucleophile which would render it unreactive.

The following table summarizes the expected reactivity trends based on amine structure:

Amine TypeStructureExpected Reactivity with this compound
Primary (unhindered)R-NH₂High
Primary (hindered)R(R')CH-NH₂Moderate to Low
Secondary (unhindered)R₂NHModerate
Secondary (hindered)(R(R')CH)₂NHLow to Very Low
AromaticAr-NH₂Lower than aliphatic amines due to reduced nucleophilicity

Reactions with Alcohols to Yield Sulfonic Esters

In a reaction analogous to sulfonamide formation, this compound can react with alcohols to produce sulfonic esters (sulfonates). nih.gov This reaction is also typically performed in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl generated.

The general reaction is as follows:

The resulting 3-ethyl-1,2-oxazole-5-sulfonates are of interest as they can act as good leaving groups in subsequent nucleophilic substitution reactions, effectively "activating" the alcohol from which they were formed. The reactivity of the alcohol (primary, secondary, or tertiary) will influence the reaction conditions required, with less hindered primary alcohols generally reacting more readily.

Hydrolysis Pathways and Products

Sulfonyl chlorides are susceptible to hydrolysis, a reaction in which they react with water to form the corresponding sulfonic acid. nih.gov Therefore, this compound will react with water to yield 3-ethyl-1,2-oxazole-5-sulfonic acid and hydrochloric acid.

The reaction is as follows:

This reaction is generally undesirable when trying to perform other nucleophilic substitutions and is the reason why these reactions are typically carried out under anhydrous conditions. The rate of hydrolysis can be influenced by temperature and the presence of catalysts. The resulting sulfonic acid is a strong acid.

Cycloaddition and Annulation Reactions

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle that can participate in various cycloaddition and annulation reactions, often leading to the formation of new ring systems. researchgate.netacs.org These reactions typically involve the π-system of the isoxazole ring. While specific studies on this compound in this context are limited, the general reactivity of isoxazoles suggests potential pathways.

For instance, isoxazoles can undergo [3+2] cycloaddition reactions, acting as the three-atom component. researchgate.net They can also be involved in annulation reactions, where a new ring is fused onto the existing isoxazole core. These reactions often require activation through heat, light, or the use of a catalyst. The substituents on the isoxazole ring can significantly influence the feasibility and outcome of such reactions. The electron-withdrawing sulfonyl chloride group at the 5-position of the ring in this compound would be expected to influence the electronic properties of the ring and thus its reactivity in cycloaddition and annulation processes. However, without specific experimental data for this compound, these remain theoretical possibilities based on the known chemistry of the isoxazole ring system.

Formation of Fused Heterocyclic Systems

While direct studies on this compound are limited in the context of forming fused heterocyclic systems, the reactivity of analogous 1,3-oxazole-5-sulfonyl chlorides provides a well-documented pathway for such transformations. These related compounds serve as key building blocks for constructing complex, multi-ring structures.

A significant reaction pathway involves the condensation of oxazole (B20620) sulfonyl chlorides with α-aminoazoles, such as 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines, to create annulated heterocyclic systems. growingscience.comgrowingscience.com The process typically begins with the formation of a sulfonamide linkage. Subsequent treatment with a base, like sodium hydride, initiates an intramolecular cyclocondensation. growingscience.com This cyclization proceeds through a sophisticated mechanism known as the Smiles rearrangement, which involves the extrusion of sulfur dioxide and elimination of another small molecule (e.g., methanol (B129727) if a carboxylate group is present elsewhere on the ring). growingscience.comresearchgate.net

This synthetic strategy has proven effective for creating novel growingscience.comwikipedia.orgoxazolo[5,4-d]pyrimidine derivatives, which are of interest in medicinal chemistry. growingscience.comresearchgate.net The reaction sequence demonstrates the utility of the oxazole sulfonyl chloride moiety as a reactive handle for building intricate molecular architectures.

Table 1: Key Reactants and Products in the Formation of Fused Heterocycles
Starting Material ClassReactantKey TransformationResulting Fused SystemReference
1,3-Oxazole-5-sulfonyl chloride1H-Pyrazol-5-amineSmiles Rearrangement growingscience.comwikipedia.orgOxazolo[5,4-d]pyrimidine growingscience.com
1,3-Oxazole-5-sulfonyl chloride1H-1,2,4-Triazol-5-amineSmiles Rearrangement growingscience.comwikipedia.orgOxazolo[5,4-d]pyrimidine growingscience.com

Participation in Oxazole Ring Construction

The construction of the oxazole ring itself is a fundamental process in heterocyclic chemistry, with numerous established methods. While this compound is a product of an already formed oxazole ring, understanding its synthesis provides insight into its reaction pathways. The formation of the 1,2-oxazole (isoxazole) ring typically involves the reaction of a hydroxylamine (B1172632) derivative with a 1,3-dicarbonyl compound or its equivalent.

More broadly, the synthesis of the related 1,3-oxazole ring can be achieved through various strategies, such as the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldehyde. nih.gov Another common method is the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones. hse.ru These methods highlight the versatility of synthetic routes available to form the core oxazole structure upon which the sulfonyl chloride group is appended. The specific substitution pattern, including the ethyl group at the 3-position, is determined by the choice of starting materials in these foundational ring-forming reactions.

Table 2: General Methods for Oxazole Ring Construction
Synthesis MethodKey ReagentsDescriptionReference
Van Leusen ReactionAldehyde, Tosylmethyl isocyanide (TosMIC)A [3+2] cycloaddition that forms the oxazole ring. nih.gov
Robinson-Gabriel Synthesisα-Acylamino ketoneDehydration and cyclization of the starting material. hse.ru
Iodine-Catalyzed CyclizationAromatic aldehyde, Methyl ketoneA tandem oxidative cyclization to form 2,5-disubstituted oxazoles. organic-chemistry.org

Utility as a Protecting Group in Organic Synthesis

In organic synthesis, a protecting group is used to temporarily block a reactive functional group to prevent it from participating in a chemical reaction elsewhere in the molecule. wikipedia.orgorganic-chemistry.org Sulfonyl chlorides are well-established reagents for the protection of amines. The reaction between a sulfonyl chloride and a primary or secondary amine, typically in the presence of a base, yields a sulfonamide. orgsyn.org

This principle applies to this compound. It can react with an amine to form a stable N-(3-ethyl-1,2-oxazol-5-yl)sulfonyl amide. The resulting sulfonamide linkage is robust and can withstand a wide variety of reaction conditions, effectively protecting the amine functionality. orgsyn.org

Research Applications of 3 Ethyl 1,2 Oxazole 5 Sulfonyl Chloride As a Synthetic Intermediate

Building Block for Complex Heterocyclic Structures

The inherent reactivity of the sulfonyl chloride functional group in 3-ethyl-1,2-oxazole-5-sulfonyl chloride makes it an excellent starting point for the synthesis of more elaborate heterocyclic systems. The oxazole (B20620) core provides a stable scaffold that can be further functionalized, leading to a diverse range of molecular architectures.

Diversification of Oxazole Scaffolds

The this compound moiety can be readily transformed into a variety of other functional groups, allowing for the diversification of the oxazole scaffold. The sulfonyl chloride can react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce new substituents at the 5-position of the oxazole ring. This reactivity is crucial in combinatorial chemistry, where large libraries of related compounds are synthesized to screen for biological activity. google.com While specific studies on the 3-ethyl derivative are not extensively detailed, the general principles of oxazole chemistry suggest its utility in creating diverse molecular libraries. google.com

Synthesis of Multi-functionalized Compounds

The presence of both the ethyl group at the 3-position and the reactive sulfonyl chloride at the 5-position allows for the sequential or simultaneous introduction of multiple functionalities. This dual reactivity is advantageous in the synthesis of multi-functionalized compounds with tailored properties. For instance, the ethyl group could be modified through various organic reactions, while the sulfonyl chloride is used to introduce a different functional group, leading to a highly decorated heterocyclic molecule. The synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates demonstrates the potential for complex molecular construction starting from a substituted oxazole sulfonyl chloride. growingscience.com

Precursor for Advanced Organic Molecules in Interdisciplinary Research

The ability to use this compound to synthesize a variety of derivatives has significant implications for interdisciplinary research, particularly in the fields of medicinal chemistry and agrochemicals.

Synthesis of Pharmaceutically Relevant Sulfonamide Derivatives

One of the most significant applications of sulfonyl chlorides is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities. nih.gov The reaction of this compound with various primary and secondary amines would yield a library of novel 3-ethyl-1,2-oxazole-5-sulfonamides. These sulfonamide derivatives could be evaluated for their potential as therapeutic agents. nih.gov The oxazole moiety itself is present in a number of biologically active compounds, and its combination with the sulfonamide group could lead to the discovery of new drug candidates. researchgate.net For example, a patent describes novel isoxazole (B147169) and thiazole (B1198619) compounds and their use as drugs, highlighting the pharmaceutical relevance of this class of heterocycles. google.com

Table 1: Examples of Biologically Active Sulfonamide-Containing Heterocycles

Heterocyclic CoreBiological Activity
IsoxazoleAnti-inflammatory, Antibacterial
ThiazoleAntibacterial, Antifungal
PyrazoleAnti-inflammatory, Analgesic
TriazoleAntifungal, Antiviral

This table provides examples of the biological activities associated with sulfonamides derived from various heterocyclic cores, illustrating the potential for discovering new therapeutic agents through the synthesis of derivatives of this compound.

Intermediate in Agrochemical Synthesis

The oxazole and isoxazole rings are important structural motifs in many commercially successful agrochemicals, including herbicides, fungicides, and insecticides. researchgate.net These heterocyclic compounds often exhibit high biological efficacy and favorable environmental profiles. researchgate.net this compound can serve as a key intermediate in the synthesis of new agrochemical candidates. By reacting it with different nucleophiles, a range of derivatives can be prepared and screened for their pesticidal or plant growth regulatory activities. scispace.com Research has shown that derivatives of oxazole and oxazolopyrimidine can act as effective regulators of oilseed rape growth, indicating the potential of this chemical class in agriculture. researchgate.net

Potential in Material Science and Polymer Chemistry

While the primary research focus for oxazole sulfonyl chlorides has been in the life sciences, there is emerging potential for their application in material science and polymer chemistry. The reactive nature of the sulfonyl chloride group allows for its incorporation into polymeric structures, potentially imparting novel properties to the resulting materials.

Although specific studies detailing the use of this compound in this area are limited, related research provides a basis for its potential applications. For instance, polymer-supported synthesis of 1,2,4-triazoles has been developed using immobilized 1,3-oxazolium-5-olates, which are derived from acylated amino acids. nih.gov This suggests that the oxazole scaffold can be compatible with polymer-based synthetic strategies. Furthermore, a study on a 3-tert-butyl-1,2-oxazole-5-sulfonyl chloride derivative demonstrated its use in modifying polymer properties. This indicates that the sulfonyl chloride functionality on the oxazole ring can be a useful tool for polymer chemists. Further research is needed to explore the specific potential of this compound in creating new polymers with enhanced thermal stability, altered solubility, or other desirable characteristics.

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to map out the connectivity of atoms and deduce the complete structure of 3-ethyl-1,2-oxazole-5-sulfonyl chloride.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the proton on the oxazole (B20620) ring.

The ethyl group would present as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the oxazole ring would be deshielded and appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) would appear as a triplet, coupled to the methylene protons. The single proton on the oxazole ring is expected to appear as a singlet, significantly downfield due to the electron-withdrawing effects of the adjacent sulfonyl chloride group and the oxazole ring itself.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH3~1.3Triplet~7.5
CH2~2.8Quartet~7.5
Oxazole-H~7.0Singlet-

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show five distinct signals. The carbons of the ethyl group would appear in the upfield region. The carbons of the oxazole ring would be significantly deshielded and appear at lower field. The C3 carbon, attached to the ethyl group, and the C5 carbon, attached to the sulfonyl chloride group, would be readily identifiable. The C4 carbon would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH3~12
CH2~22
C4 (Oxazole)~115
C5 (Oxazole)~158
C3 (Oxazole)~170

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. The oxazole proton, being a singlet, would not show any cross-peaks.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would show a correlation between the methyl proton signal and the methyl carbon signal, the methylene proton signal and the methylene carbon signal, and the oxazole proton signal and the C4 carbon signal.

The methylene protons of the ethyl group showing a correlation to the C3 carbon of the oxazole ring.

The oxazole proton at C4 showing correlations to the C3 and C5 carbons of the oxazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. For this compound, the mass spectrum would show the molecular ion peak, which corresponds to the mass of the intact molecule.

The fragmentation of the molecule under electron impact would likely involve the loss of the sulfonyl chloride group or cleavage of the ethyl group. The presence of chlorine and sulfur would give a characteristic isotopic pattern for the molecular ion and sulfur- or chlorine-containing fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zFragment
195/197[M]+ (Molecular Ion)
160[M - Cl]+
96[M - SO2Cl]+
166/168[M - C2H5]+

Note: The predicted m/z values are based on the expected fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C5H6ClNO3S), the calculated exact mass would be compared to the experimentally determined mass to confirm the molecular formula.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N and C-O stretching vibrations of the oxazole ring. The most prominent and diagnostic peaks would be the strong, asymmetric and symmetric stretching vibrations of the sulfonyl chloride (S=O) group, typically found in the region of 1370-1400 cm⁻¹ and 1180-1200 cm⁻¹, respectively. The C-H stretching and bending vibrations of the ethyl group would also be present.

Table 4: Predicted Key Infrared (IR) Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
C-H stretch (alkane)2850-3000
C=N stretch (oxazole)~1600
S=O stretch (asymmetric)1370-1400
S=O stretch (symmetric)1180-1200
C-O stretch (oxazole)1000-1300

Note: The predicted wavenumbers are based on characteristic functional group frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For This compound , the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

Based on data from analogous sulfonyl chlorides, such as 3-amino-5-methyl-1,2-oxazole-4-sulfonyl chloride, characteristic peaks would be anticipated in the following regions:

S=O Stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl chloride group (SO₂Cl) are typically observed around 1360-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. For instance, 3-amino-5-methyl-1,2-oxazole-4-sulfonyl chloride exhibits peaks at 1360 cm⁻¹ and 1180 cm⁻¹ which confirm the presence of the sulfonyl chloride group.

C=N and C=C Stretching: The oxazole ring would display characteristic stretching vibrations for the C=N and C=C bonds, typically in the 1600-1400 cm⁻¹ region.

C-H Stretching: Vibrations corresponding to the ethyl group's C-H bonds would appear in the 3000-2850 cm⁻¹ range.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
S=O (asymmetric) 1380 - 1360 Stretching
S=O (symmetric) 1190 - 1170 Stretching
C=N (oxazole ring) ~1650 - 1550 Stretching
C=C (oxazole ring) ~1500 - 1400 Stretching

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The 1,2-oxazole ring in This compound constitutes a chromophore that would absorb UV radiation. The precise wavelength of maximum absorption (λmax) would be influenced by the substitution pattern on the ring. While specific UV-Vis data for the target compound is not available, studies on other substituted oxazoles indicate that absorptions typically occur in the UV region.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation of the target compound from reaction byproducts and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of a compound. In a research context, a Reversed-Phase HPLC (RP-HPLC) method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a modifying agent such as formic acid or trifluoroacetic acid. For the analogous compound, 3-amino-5-methyl-1,2-oxazole-4-sulfonyl chloride, a C18 column with an acetonitrile/water (70:30) mobile phase has been used, resulting in a specific retention time that helps in its identification and purity assessment. A similar approach would be applicable to This compound .

Preparative Chromatography

For obtaining a highly purified sample of This compound for further studies, preparative chromatography would be employed. This technique uses the same principles as analytical HPLC but on a larger scale to isolate and collect the desired compound. The conditions (column, mobile phase) would be optimized at the analytical scale before being scaled up for preparative separation.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial method for confirming the empirical formula of a newly synthesized compound. The analysis measures the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in the sample. The experimentally determined percentages are then compared with the calculated theoretical values for the proposed structure of This compound (C₅H₆ClNO₃S). A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For example, the elemental analysis of 3-amino-5-methyl-1,2-oxazole-4-sulfonyl chloride (C₄H₅ClN₂O₃S) showed found values (C 24.38%, H 2.61%) that were in close agreement with the calculated values (C 24.43%, H 2.56%). A similar level of agreement would be expected for a pure sample of This compound .

Table 2: Theoretical Elemental Composition of this compound (C₅H₆ClNO₃S)

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.01 5 60.05 30.70%
Hydrogen H 1.01 6 6.06 3.10%
Chlorine Cl 35.45 1 35.45 18.13%
Nitrogen N 14.01 1 14.01 7.16%
Oxygen O 16.00 3 48.00 24.54%
Sulfur S 32.07 1 32.07 16.38%

| Total | | | | 195.64 | 100.00% |

Computational and Theoretical Studies on Oxazole Sulfonyl Chlorides

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of a molecule. researchgate.netmdpi.com For 3-ethyl-1,2-oxazole-5-sulfonyl chloride, these calculations can predict its geometry, orbital energies, and the distribution of electron density, all of which are crucial for predicting its reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor or acceptor. researchgate.net

For this compound, the HOMO is likely to be located over the electron-rich oxazole (B20620) ring and the ethyl group, while the LUMO is expected to be centered on the electron-withdrawing sulfonyl chloride group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterValue (eV)Description
HOMO Energy-8.5Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap7.3Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Reaction Pathway Prediction and Transition State Analysis

Computational methods can be employed to predict the most likely pathways for reactions involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy paths leading from reactants to products. A crucial aspect of this is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. acs.org

For instance, in reactions with nucleophiles, the sulfonyl chloride group is the primary site of attack. Theoretical calculations can model the approach of a nucleophile to the sulfur atom, determine the structure of the transition state, and calculate the activation energy for the reaction. This information is invaluable for understanding the reaction mechanism and predicting reaction rates. The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with various amines to form sulfonamides has been studied, providing a basis for predicting similar reactions for the ethyl-substituted analogue. researchgate.net

Molecular Modeling and Docking Studies

In the context of medicinal chemistry, molecular modeling and docking are indispensable tools for designing derivatives of a lead compound that can interact with a specific biological target, such as an enzyme or a receptor. researchgate.netnih.gov Derivatives of this compound, typically sulfonamides formed by reacting the sulfonyl chloride with various amines, can be investigated for their potential biological activity.

The process involves building a three-dimensional model of the derivative and then "docking" it into the active site of the target protein. Docking algorithms predict the preferred orientation of the ligand within the binding site and estimate the binding affinity. This allows for the virtual screening of a large library of potential derivatives to identify those with the most promising interactions. For example, novel sulfonamides derived from researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines have been investigated as antimalarial agents using molecular docking against the falcipain-2 enzyme. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies aim to identify the relationships between the chemical structure of a series of compounds and their biological activity. By systematically modifying the structure of the parent compound, in this case, this compound, and evaluating the activity of the resulting derivatives, a qualitative understanding of the key structural features required for activity can be established.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical models that correlate the biological activity of a set of compounds with their physicochemical properties or molecular descriptors. nih.govnih.gov These descriptors can be calculated from the molecular structure and include parameters related to steric, electronic, and hydrophobic properties. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds.

For derivatives of this compound, a 3D-QSAR study could be performed. This involves aligning a series of active compounds and calculating their steric and electrostatic interaction fields. The resulting data can be analyzed using statistical methods like Partial Least Squares (PLS) to generate a predictive model. Such models have been successfully applied to various classes of compounds, including isoxazole (B147169) derivatives, to guide the design of more potent analogs. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 3-ethyl-1,2-oxazole-5-sulfonyl chloride?

The synthesis typically involves sulfonation followed by chlorination. A common method is reacting the oxazole precursor (e.g., 3-ethyl-1,2-oxazole) with chlorosulfonic acid under controlled conditions. Key steps include:

  • Reaction Setup : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the sulfonyl chloride group.
  • Temperature Control : Maintain 0–5°C during chlorosulfonic acid addition to prevent side reactions.
  • Purification : Recrystallization or column chromatography (using silica gel and non-polar solvents) isolates the product .
  • Yield Optimization : Excess chlorosulfonic acid (1.5–2.0 eq.) improves conversion, but post-reaction quenching with ice water is critical to avoid decomposition .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents on the oxazole ring and sulfonyl chloride group. For example, the sulfonyl chloride proton environment appears deshielded (~δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak at m/z 210.02) .
  • Infrared (IR) Spectroscopy : Strong S=O stretching vibrations at ~1360 cm1^{-1} and 1170 cm1^{-1} .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis using SHELX software refines bond lengths and angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like sulfonic acids or hydrolyzed derivatives?

  • Moisture Control : Conduct reactions under inert atmosphere (N2_2/Ar) with rigorously dried glassware to prevent hydrolysis of the sulfonyl chloride group.
  • Solvent Selection : Non-polar solvents (e.g., chloroform) reduce side reactions compared to polar aprotic solvents like DMF .
  • Reaction Monitoring : Use TLC (silica gel, eluent: hexane/ethyl acetate 4:1) to track progress. Spots for by-products (e.g., sulfonic acids) appear at lower Rf_f values .
  • Post-Synthesis Stabilization : Store the compound under anhydrous conditions at -20°C with molecular sieves .

Q. What computational methods predict the biological interactions of this compound derivatives?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to enzyme active sites (e.g., carbonic anhydrase). The sulfonyl group often interacts with zinc ions in metalloenzymes .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over time. Key parameters include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
  • DFT Calculations : Gaussian software evaluates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitution reactions .

Q. How can contradictions in biological activity data (e.g., varying IC50_{50}50​ values) be resolved?

  • Assay Standardization : Ensure consistent cell lines (e.g., NCI-60 panel) and incubation times across studies. Variability in ATP-based viability assays may arise from differing cell densities .
  • Compound Stability : Test hydrolytic stability in buffer (pH 7.4, 37°C) via HPLC. Sulfonyl chlorides degrade rapidly (>50% in 24 hours), necessitating prodrug strategies .
  • Meta-Analysis : Compare structural analogs (e.g., 3-methyl-1,2-oxazole-4-sulfonyl chloride) to identify substituent effects on activity. Ethyl groups may enhance membrane permeability but reduce target affinity .

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